An In-depth Technical Guide to C.I. Reactive Red 218
An In-depth Technical Guide to C.I. Reactive Red 218
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the monoazo dye, C.I. Reactive Red 218 (CAS No. 113653-03-5). It is designed for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its characteristics, synthesis, and applications. A significant challenge in the characterization of Reactive Red 218 is the notable discrepancy in its reported molecular formula and weight across various chemical databases and literature. This guide addresses these inconsistencies and presents the available data in a structured format. Detailed experimental protocols for its synthesis and application in textile dyeing are provided, alongside visualizations of these processes to facilitate understanding.
Chemical Structure and Identity
The precise chemical structure of C.I. Reactive Red 218 is a subject of considerable inconsistency across scientific literature and commercial suppliers. While it is consistently identified by the CAS Registry Number 113653-03-5 , there are multiple competing molecular formulas reported. This discrepancy fundamentally impacts the compound's molecular weight and elemental composition. Due to its nature as a potentially complex mixture or polymeric azo dye, a universally accepted IUPAC name is not available.[1] It is commonly referred to by synonyms such as Reactive Red P-6B.[2][3]
The dye is structurally classified as a monoazo dye, containing a single azo (-N=N-) functional group that connects two aromatic ring systems.[1] It also incorporates sulfonate groups, which impart high water solubility, and a reactive group that allows it to form covalent bonds with textile fibers.[1]
The conflicting molecular formulas are presented below:
Without definitive analytical data such as high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy directly linked to the CAS number, the true chemical structure remains ambiguous. For the purpose of this guide, we will present the available data and acknowledge these structural variations.
Physicochemical Properties
Reactive Red 218 is a bright red solid, typically supplied as a powder or granules, which is highly soluble in water.[1] This high solubility is a key characteristic for its application in aqueous dyeing processes.
Table 1: Summary of Quantitative Data for Reactive Red 218
| Property | Value | Source(s) |
| CAS Number | 113653-03-5 | [1][2][3][5][6][7] |
| Molecular Formula | C₁₆H₁₀Cl₂S or C₁₈H₁₈N₃NaO₅S or C₃₂H₂₀Cl₂N₆O₆S₂Na₂ | [1][4] |
| Molecular Weight | Varies with the molecular formula | [1][4] |
| Appearance | Red powder or granules | [8] |
| Solubility in Water | > 300 g/L | [8] |
| pH (in solution) | 6-9 | [8] |
| Insolubility in water | ≤0.02% | [8] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and application of monoazo reactive dyes, which are representative of the processes used for Reactive Red 218.
Synthesis of a Monoazo Reactive Dye (General Protocol)
The synthesis of Reactive Red 218, as a monoazo dye, typically involves a two-step process: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[1]
Step 1: Diazotization of an Aromatic Amine
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An aromatic amine (e.g., an aniline derivative) is dissolved or suspended in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite (NaNO₂) in water is prepared and cooled.
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The cold sodium nitrite solution is added dropwise to the amine suspension while maintaining the temperature between 0-5 °C and stirring vigorously. The reaction is monitored for the complete consumption of the amine.
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The resulting solution contains the diazonium salt, which is kept cold for the subsequent coupling reaction.
Step 2: Azo Coupling Reaction
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A coupling component (e.g., a naphthol derivative) is dissolved in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide solution).[1]
-
The cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling component. The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-9) to facilitate the coupling reaction.[1]
-
The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.
-
The synthesized dye is then isolated from the reaction mixture, often by salting out with sodium chloride, followed by filtration, washing, and drying.
Diagram 1: Generalized Synthesis Workflow of a Monoazo Reactive Dye
Caption: Generalized workflow for the synthesis of Reactive Red 218.
Application of Reactive Red 218 in Textile Dyeing (General Protocol)
Reactive dyes are used to dye cellulosic fibers such as cotton. The dyeing process involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose fibers.
1. Preparation of the Dyebath
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The required amount of Reactive Red 218 is dissolved in water to form a stock solution.
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A dyebath is prepared with the appropriate volume of water, and the dye stock solution is added.
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An electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath. The electrolyte helps to promote the exhaustion of the dye onto the fabric.
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The textile material (e.g., cotton fabric) is introduced into the dyebath.
2. Dyeing Process
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The temperature of the dyebath is gradually raised to the recommended dyeing temperature for the specific type of reactive dye (this can range from 40°C to 80°C).
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The dyeing is continued at this temperature for a specified period to allow for the diffusion and adsorption of the dye onto the fibers.
3. Fixation
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After the initial dyeing period, an alkali, such as sodium carbonate (soda ash), is added to the dyebath.
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The addition of the alkali raises the pH of the dyebath, which activates the cellulose fibers and the reactive group of the dye, leading to the formation of a covalent bond between them.
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The dyeing is continued for another period to ensure maximum fixation of the dye.
4. Rinsing and Soaping
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After dyeing, the fabric is thoroughly rinsed with cold water to remove any unfixed dye and residual chemicals.
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A soaping treatment is then carried out at or near the boil with a detergent to remove any hydrolyzed dye and to improve the fastness properties of the dyeing.
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The fabric is then rinsed again and dried.
Diagram 2: Experimental Workflow for Textile Dyeing with Reactive Red 218
Caption: A typical workflow for dyeing cotton fabric with Reactive Red 218.
Chemical Reactions and Mechanisms
Covalent Bond Formation
The key feature of reactive dyes is their ability to form covalent bonds with the substrate. In the case of dyeing cellulosic fibers like cotton, the reactive group of the dye reacts with the hydroxyl groups of the cellulose polymer under alkaline conditions. This forms a stable ether linkage, making the dye a permanent part of the fiber.
Hydrolysis
A competing and undesirable reaction that occurs during the dyeing process is the hydrolysis of the reactive dye.[9] In the alkaline dyebath, the reactive group of the dye can also react with hydroxide ions from the water, leading to the formation of a non-reactive, hydrolyzed dye.[9] This hydrolyzed dye can no longer form a covalent bond with the fiber and must be washed off after dyeing to ensure good wash fastness. The extent of hydrolysis is influenced by factors such as pH, temperature, and dyeing time.
Diagram 3: Reaction Pathways of Reactive Red 218dot
References
- 1. Buy Reactive red 218 (EVT-1509126) | 113653-03-5 [evitachem.com]
- 2. Reactive red 218 | 113653-03-5 [chemnet.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. Page loading... [guidechem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Reactive red 218 | 113653-03-5 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. irjet.net [irjet.net]
